molecular formula C22H21BrN4O2 B11027360 5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide

5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide

Cat. No.: B11027360
M. Wt: 453.3 g/mol
InChI Key: KJEBXQUXCBUTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound integrates a beta-carboline core fused with an indole moiety via a spiro junction at position 1 (beta-carboline) and 3' (indole). Key substituents include:

  • N-Ethyl carboxamide: Increases lipophilicity compared to smaller alkyl groups, influencing pharmacokinetics .
  • 1'-Methyl and 2'-oxo groups: Stabilize the indole ring conformation and contribute to hydrogen-bonding interactions .

Synthesis involves alkylation of a brominated precursor with NaH and methyl iodide in dry DMF, followed by purification via ether dilution and brine washing .

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

5'-bromo-N-ethyl-1'-methyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2-carboxamide

InChI

InChI=1S/C22H21BrN4O2/c1-3-24-21(29)27-11-10-15-14-6-4-5-7-17(14)25-19(15)22(27)16-12-13(23)8-9-18(16)26(2)20(22)28/h4-9,12,25H,3,10-11H2,1-2H3,(H,24,29)

InChI Key

KJEBXQUXCBUTIG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The exact methods would depend on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Site

The bromine atom at position 5' serves as a key electrophilic center for substitution reactions. While direct data on this compound is limited, analogous brominated spiro compounds demonstrate:

  • SN₂ Displacement : Bromine can be replaced by nucleophiles like amines or thiols under basic conditions. For example, 5-bromo-spiroindoles undergo substitution with pyrrolidine in acetonitrile at 80°C to yield amine derivatives .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids could replace bromine with aromatic groups, as observed in brominated beta-carboline systems .

Key Factors Influencing Reactivity :

ParameterEffect on Substitution
Solvent polarityHigher polarity accelerates SN₂
Temperature≥80°C required for efficient coupling
Catalyst systemPd(PPh₃)₄/Na₂CO₃ commonly used

Carbonyl Group Reactivity

The ketone (2'-oxo) and carboxamide groups participate in characteristic carbonyl reactions:

Oxo Group Transformations

  • Condensation Reactions : The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example, treatment with hydrazine hydrate in ethanol yields hydrazone derivatives .

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the spiro system may limit efficiency .

Carboxamide Modifications

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to a carboxylic acid. Reaction rates depend on the electronic effects of the N-ethyl group .

  • Transamidation : Heating with primary amines (e.g., benzylamine) in toluene at 110°C replaces the ethyl group via nucleophilic acyl substitution .

Dehydrative Transformations and Ring-Opening

The spiro system undergoes structural rearrangements under dehydrative conditions:

POCl₃-Mediated Dehydration :

  • Heating with POCl₃ (20 equiv) at 105°C for 20 hours induces ring-opening and re-cyclization to form fused polycyclic structures like indolizinoindoles .

  • Example yield data:

    Starting MaterialProductYieldConditions
    5-Bromo-spiroindoleIndolizino[5,6-b]indole86%POCl₃, 90°C, 18 h

Mechanistic Insight :

  • Protonation of the carbonyl oxygen by POCl₃.

  • Loss of water generates an iminium intermediate.

  • Electrocyclic ring-opening followed by re-closure forms the fused system .

Electrophilic Aromatic Substitution

The indole and beta-carboline moieties exhibit differential reactivity:

  • Indole Ring : Activated for electrophilic substitution at positions 4 and 6. Bromination (Br₂/CH₃COOH) or nitration (HNO₃/H₂SO₄) occurs regioselectively, though steric hindrance from the spiro junction may limit accessibility .

  • Beta-Carboline Ring : Electron-withdrawing effects from the amide group deactivate the ring, favoring reactions under strongly acidic conditions (e.g., sulfonation) .

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal Degradation : Prolonged heating above 150°C in polar aprotic solvents (DMF, DMSO) causes decomposition via cleavage of the spiro bond .

  • Photoreactivity : UV irradiation (254 nm) induces C-Br bond homolysis, generating radical intermediates that dimerize or abstract hydrogen .

Scientific Research Applications

5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolism.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and mechanisms are still under investigation, but the compound’s structure suggests it could modulate signaling pathways related to its indole core.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Beta-Carboline/Indole Derivatives

5'-Bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one ():

  • Key Difference: Replaces the N-ethyl carboxamide with a 3-methylbutanoyl group.
  • Impact : The ester group may reduce metabolic stability compared to the carboxamide, while the branched acyl chain increases hydrophobicity.

Compound 87l ():

  • Structure: (S)-ethyl 2-amino-1'-methyl-2',5-dioxo-tetrahydrospiro[chromene-4,3'-indoline]-3-carboxylate.
  • Key Difference: Chromene core instead of beta-carboline; amino and ester groups replace the carboxamide.

Indole-2-Carboxamide Derivatives

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) ():

  • Key Features : Lacks spiro architecture; incorporates 7-fluoro and N-methyl-N-phenyl groups.
  • Impact : Fluorine enhances electronegativity and bioavailability (m/z 386 [M+H]+), while N-phenyl increases steric hindrance .

3-Bromo-N,N-dicyclohexyl-1-methyl-1H-indole-2-carboxamide (P5’’) ():

  • Key Features: Non-spiro indole with bulky dicyclohexyl substituents.
  • Impact : High lipophilicity (C22H19N2O+; m/z 327.1495) may improve membrane permeability but reduce solubility .

Spiro Heterocyclic Systems

5-Methyl-N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide (2d) ():

  • Structure: Spiro thiazolidinone-indole hybrid.
  • Key Features: Thiazolidinone ring introduces sulfur-based hydrogen bonding (IR: 1709 cm⁻¹, C=O).
  • Impact: The thiazolidinone moiety may confer distinct biological activity compared to beta-carboline systems .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (Da) Key Functional Groups Synthesis Method
Target Compound Spiro beta-carboline-indole 5'-Br, N-Et, 1'-Me, 2'-oxo ~450 (estimated) Carboxamide, Bromo, Spiro Alkylation (NaH/MeI in DMF)
Compound 63b () Indole 5-Br, 7-F, N-Me, N-Ph 385.2 Amide, Fluoro Acid-to-amide coupling
Compound 2d () Spiro thiazolidinone-indole 5-Me, 3-Ph, 8-Ph 496.0 Thiazolidinone, Amide Multi-step with IR/NMR
P5’’ () Indole 3-Br, N,N-dicyclohexyl 440.3 (C22H27BrN2O) Amide, Bromo Bromination (NBS)

Key Findings and Implications

Substituent Effects: N-Ethyl carboxamide balances lipophilicity and metabolic stability, outperforming esters (e.g., 3-methylbutanoyl in ) . 5'-Bromo is critical for halogen bonding, a feature shared with P5’’ but absent in non-brominated analogs .

Synthetic Accessibility: The target compound’s synthesis is less complex than multi-step routes for thiazolidinone spiro systems () .

Biological Activity

5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Synthesis

The synthesis of the compound involves multiple steps, often starting from simpler precursors. A notable method includes the use of 4-methyl-1-phenylpentane-1,3-dione as a precursor. The synthesis typically yields a white solid with a melting point in the range of 160–162 °C, indicating good purity and structural integrity as confirmed by NMR spectroscopy .

Antioxidant Properties

Recent studies have shown that derivatives of beta-carboline compounds exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The specific mechanism involves the modulation of cellular signaling pathways that regulate oxidative stress responses .

Anti-inflammatory Effects

5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models. The compound's action is thought to involve the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to promote neuronal survival and reduce apoptosis through modulation of intracellular calcium levels and inhibition of caspase pathways .

The biological activity of 5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide is attributed to its ability to interact with various molecular targets:

  • Mast Cells : The compound may stabilize mast cells, reducing their degranulation and subsequent release of inflammatory mediators .
  • Cytokine Modulation : It has been shown to downregulate the expression of pro-inflammatory cytokines through NF-kB pathway inhibition .

Study 1: Anti-inflammatory Activity

In a controlled study involving human mast cells stimulated with phorbol myristate acetate (PMA), treatment with the compound significantly decreased the secretion of TNF-alpha and IL-6. This suggests a robust anti-inflammatory profile that could be beneficial in treating allergic reactions and chronic inflammatory diseases .

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid-beta accumulation. This points towards its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic Research Question

  • Antitubercular screening : Use the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv at 6.25 µg/mL. Activity is quantified as % inhibition (e.g., 90% inhibition for analogs like 3c in ) .
  • Cytotoxicity profiling : Employ the NCI-60 human tumor cell line panel. Calculate log10_{10}GI50_{50} values (e.g., -7.56 for renal cancer UO-31 cells with analog 2b) .
    Note : Prioritize analogs with a selectivity index (SI) >10 to minimize off-target effects.

How can contradictory bioactivity data (e.g., high antitubercular activity vs. cytotoxicity) be resolved?

Advanced Research Question

  • Mechanistic deconvolution : Perform transcriptomic profiling (RNA-seq) to identify pathways uniquely affected in M. tuberculosis versus human cells.
  • Structural optimization : Modify the N-ethyl or 1'-methyl groups to reduce lipophilicity (clogP >5 often correlates with cytotoxicity). Introduce polar substituents (e.g., hydroxyl or amine groups) to improve selectivity .
  • In silico modeling : Use molecular docking to compare binding affinities for bacterial vs. human targets (e.g., M. tuberculosis enoyl-ACP reductase vs. human kinases) .

What strategies enhance metabolic stability and solubility for in vivo studies?

Advanced Research Question

  • Prodrug design : Convert the carboxamide to a methyl ester (improves permeability) or PEGylated derivative (enhances aqueous solubility) .
  • Metabolite identification : Use LC-MS/MS to identify major Phase I/II metabolites in liver microsomes. Block metabolic soft spots (e.g., methyl group oxidation) via fluorination .
  • Co-crystallization studies : Resolve the compound bound to serum albumin to predict plasma protein binding and bioavailability .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Advanced Research Question

  • Substituent variation : Replace the 5'-bromo group with chloro or trifluoromethyl to assess halogen-dependent bioactivity .
  • Spiro ring expansion : Synthesize 6-membered spiro rings (e.g., spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]) to improve conformational rigidity and target engagement .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., the 2'-oxo group) and hydrophobic regions .

What analytical techniques are critical for detecting degradation products under stress conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).
  • HPLC-DAD/ELSD : Monitor degradation peaks and compare retention times with synthetic standards .
  • High-resolution mass spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., deethylation or oxidation byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.